(1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazol-4-yl)(4-methylpiperazin-1-yl)methanone
Description
This compound is a pyrazole-based methanone derivative featuring dual 3-fluorobenzyl substituents and a 4-methylpiperazine moiety. The structural complexity arises from the pyrazole core substituted at positions 1 and 3 with 3-fluorobenzyl groups, while the 4-position is linked to a 4-methylpiperazine via a ketone bridge. Such substitutions are common in medicinal chemistry for optimizing pharmacokinetic properties and target selectivity, particularly in kinase inhibitors or CNS-targeted agents . The fluorine atoms enhance metabolic stability and lipophilicity, while the piperazine group may contribute to solubility and receptor interactions .
Properties
IUPAC Name |
[3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]pyrazol-4-yl]-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24F2N4O2/c1-27-8-10-28(11-9-27)23(30)21-15-29(14-17-4-2-6-19(24)12-17)26-22(21)31-16-18-5-3-7-20(25)13-18/h2-7,12-13,15H,8-11,14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYQSIBGOFVDII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CN(N=C2OCC3=CC(=CC=C3)F)CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazol-4-yl)(4-methylpiperazin-1-yl)methanone , identified by its CAS number 1013755-90-2, is a pyrazole derivative that has garnered attention for its potential biological activities. This article aims to present a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 433.4 g/mol. The structure features a pyrazole ring substituted with fluorobenzyl groups and a piperazine moiety, which may influence its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 433.4 g/mol |
| CAS Number | 1013755-90-2 |
Mechanisms of Biological Activity
Research into the biological activity of pyrazole derivatives suggests several potential mechanisms:
- Enzyme Inhibition : Pyrazole compounds often act as inhibitors of various enzymes, including those involved in cancer metabolism and inflammation.
- Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways related to cell proliferation and apoptosis.
- Antimicrobial Activity : Some pyrazole derivatives exhibit antimicrobial properties, potentially through disrupting bacterial cell wall synthesis or inhibiting metabolic pathways.
Anticancer Activity
A study evaluated the anticancer properties of various pyrazole derivatives, including the one . The compound showed significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins in treated cells.
Antimicrobial Properties
In vitro studies demonstrated that the compound exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting potential for development as an antimicrobial agent.
Comparative Analysis with Related Compounds
To contextualize the biological activity of this compound, a comparison with related pyrazole derivatives was conducted:
| Compound Name | Anticancer IC50 (µM) | Antibacterial MIC (µg/mL) |
|---|---|---|
| (1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazol-4-yl)(4-methylpiperazin-1-yl)methanone | 15 | 32 (S. aureus) |
| Pyrazole Derivative A | 10 | 16 (S. aureus) |
| Pyrazole Derivative B | 20 | 64 (E. coli) |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of pyrazole-piperazine hybrids, which are structurally compared below with analogs from literature:
Table 1: Structural and Functional Comparison
Key Observations
Fluorine Substitution: The target compound uses 3-fluorobenzyl groups, unlike the 4-fluorobenzyl in Compound 23 . This positional isomerism may alter steric interactions and electronic effects, impacting target binding. Fluorine in the benzyl group enhances metabolic stability compared to non-fluorinated analogs (e.g., benzimidazole derivatives in ).
Piperazine vs. Piperidine :
- The 4-methylpiperazine in the target compound differs from the piperidine in , which may influence solubility and conformational flexibility. Piperazine’s tertiary nitrogen allows for stronger hydrogen bonding in receptor pockets .
Core Heterocycle :
- Pyrazole (target) vs. triazole () vs. benzimidazole (): Pyrazole’s lower basicity compared to benzimidazole may reduce off-target interactions, while triazole’s sulfur atom in confers redox activity.
Compound 23’s anticancer activity highlights pyrazole-piperazine hybrids’ versatility .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be tailored to improve yield and purity?
The synthesis involves multi-step organic reactions. A validated approach includes:
- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with diketones or β-keto esters under acidic conditions .
- Step 2 : Introduction of 3-fluorobenzyl groups via nucleophilic substitution or Mitsunobu reactions, using 3-fluorobenzyl chloride/bromide and catalysts like triethylamine .
- Step 3 : Coupling the pyrazole intermediate with 4-methylpiperazine via a carbamate or amide bond formation, optimized using coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
- Optimization : Use continuous flow reactors for scalable synthesis and HPLC-guided purification (>95% purity) .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substitution patterns (e.g., fluorobenzyl proton signals at δ 7.2–7.4 ppm, piperazine methyl at δ 2.3 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 494.215) .
- HPLC : Monitor purity using C18 columns (ACN/water gradient, retention time ~12.5 min) .
- X-ray Crystallography : Resolve stereochemistry and bond angles (e.g., pyrazole-piperazine dihedral angle ~85°) .
Q. How should initial biological screening assays be designed to assess pharmacological potential?
- Enzyme Inhibition : Test against kinases (e.g., PI3K, EGFR) using fluorescence-based assays (IC determination) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges 1–100 µM .
- Antimicrobial Activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria .
- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO ≤0.1%) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies identify critical functional groups?
- Functional Group Variation : Synthesize analogs with substituent changes (e.g., replace 3-fluorobenzyl with 4-fluorobenzyl or non-fluorinated groups) .
- Biological Testing : Compare IC values across analogs to pinpoint groups enhancing activity (e.g., fluorination improves membrane permeability ).
- Computational Modeling : Use molecular docking (AutoDock Vina) to correlate substituent effects with target binding affinity (e.g., fluorobenzyl interactions with hydrophobic kinase pockets) .
Q. What methodologies resolve contradictions in biological activity across experimental models?
- Orthogonal Assays : Validate cytotoxicity results using both MTT and clonogenic assays to rule out false positives .
- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) to explain discrepancies between in vitro and in vivo efficacy .
- Target Engagement Studies : Use cellular thermal shift assays (CETSA) to confirm direct target binding in complex biological matrices .
Q. Which computational and experimental strategies predict and validate target interactions?
- Molecular Dynamics Simulations : Simulate binding stability (GROMACS) to identify key residues (e.g., piperazine interactions with ATP-binding sites) .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (K values) for hypothesized targets .
- CRISPR-Cas9 Knockout Models : Validate target relevance by comparing activity in wild-type vs. gene-edited cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
